molecular formula C17H32O4 B13973368 9-(Octyloxy)-9-oxononanoic acid

9-(Octyloxy)-9-oxononanoic acid

Cat. No.: B13973368
M. Wt: 300.4 g/mol
InChI Key: YZOIPWVTMVCQFR-UHFFFAOYSA-N
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Description

9-(Octyloxy)-9-oxononanoic acid is a medium-chain fatty acid derivative featuring an octyloxy group esterified to the 9-oxo position of nonanoic acid. The octyloxy chain likely enhances lipophilicity compared to shorter or polar substituents, influencing solubility, metabolic stability, and membrane permeability .

Properties

IUPAC Name

9-octoxy-9-oxononanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-2-3-4-5-9-12-15-21-17(20)14-11-8-6-7-10-13-16(18)19/h2-15H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOIPWVTMVCQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lipoxygenase-Lyase Pathway

Optimized conditions :

  • Yield: 73% for 9-oxononanoic acid.
  • Selectivity: >90% for the 9S isomer.

Baeyer-Villiger Monooxygenase (BVMO) Systems

This method utilizes oleic acid-derived intermediates :

  • Hydration : Oleic acid is converted to 10-hydroxystearic acid via oleate hydratase (OhyA).
  • Esterification : BVMO and alcohol dehydrogenase (ADH) catalyze ester formation with octanol, yielding 9-(octyloxy)-9-oxononanoic acid.

Recent advancements :

  • Engineered BVMO variants (e.g., GsBVMO C308L) improve esterification efficiency by 4-fold.
  • Whole-cell biocatalysts achieve substrate conversions >54%.

Comparative Analysis of Methods

Parameter Chemical Synthesis Enzymatic Cascade
Yield 60–70% 54–73%
Reaction Time 12–24 hours 6–36 hours
Byproducts Diacids, aldehydes Green leaf volatiles
Environmental Impact High (toxic reagents) Low (aqueous, mild)
Scalability Industrial Lab-scale optimized

Research Advancements and Challenges

  • Enzyme engineering :
    • Mutagenesis of ADH (e.g., MlADH D37S/A38R/V39S/T15I) shifts cofactor specificity to NADP⁺, enhancing cascade efficiency.
    • CYP153A-NCP fusion enzymes improve terminal oxidation selectivity for fatty acid derivatives.
  • Process integration :
    • Resin-based in situ adsorption reduces substrate inhibition, enabling 232 mM product concentrations in ricinoleic acid systems.

Structural and Functional Insights

  • Molecular formula : C₁₇H₃₂O₄ (verified via NMR and IR).
  • Key interactions : Forms protein adducts (e.g., N-(4-oxononanoyl)lysine), altering lipid metabolism enzymes.

Chemical Reactions Analysis

Types of Reactions

9-(Octyloxy)-9-oxononanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various alkoxy derivatives can be formed depending on the substituent used.

Scientific Research Applications

9-(Octyloxy)-9-oxononanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(Octyloxy)-9-oxononanoic acid involves its interaction with molecular targets such as enzymes and receptors. The octyloxy group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Chain Length and Polarity

9-(Benzyloxy)-9-oxononanoic Acid (4c)
  • Structure : Benzyloxy group at the 9-oxo position.
  • Synthesis : Yielded 66% via nucleophilic substitution, as shown by ¹H NMR (δ 7.40–7.32 ppm for aromatic protons) .
10-(Benzyloxy)-10-oxononanoic Acid (4d)
  • Key Difference : Oxo group at position 10 instead of 7.
9-Ethoxy-9-oxononanoic Acid
  • Structure : Ethoxy group (shorter alkyl chain).
  • Molecular Weight : 216.277 g/mol (vs. ~278.34 g/mol for benzyloxy analogue).
  • Solubility : Higher polarity due to shorter chain, likely improving aqueous solubility but reducing lipid bilayer penetration .
9-(tert-Butoxy)-9-oxononanoic Acid
  • Structure : Bulky tert-butoxy group.
  • Stability : Requires storage at 2–8°C to prevent hydrolysis, suggesting lower stability than octyloxy or ethoxy analogues.
  • Applications : Used in research as a protected intermediate for prodrug synthesis .

Functional Group Modifications

9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid
  • Structure : Dihydroxypropoxy substituent.
  • The dihydroxy group enhances hydrophilicity, contrasting with the lipophilic octyloxy chain .
9-(Nonanoyloxy)-9-oxononanoic Acid (12)
  • Synthesis: Produced via chemo-enzymatic oxidative cleavage of oleic acid, highlighting sustainable methods vs. traditional ozonolysis.
  • Applications : Intermediate in azelaic acid production, emphasizing industrial relevance .
9-Oxononanoic Acid (Parent Compound)
  • Toxicity: Orally administered 9-oxononanoic acid induces lipid peroxidation in rat liver and inactivates intestinal alkaline phosphatase (25% residual activity after 60 minutes) .
  • Mechanism : The free oxo group likely mediates reactive oxygen species (ROS) generation.
Methyl Ester of 9-Oxononanoic Acid
9-(Octyloxy)-9-oxononanoic Acid (Inferred)
  • Hypothesized Safety : The octyloxy group may reduce direct toxicity by sterically shielding the oxo group or altering absorption kinetics.

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Trends
9-Oxononanoic acid C₉H₁₆O₃ 172.224 None (parent compound) Moderate hydrophilicity
9-(Benzyloxy)-9-oxononanoic acid C₁₆H₂₂O₄ 278.34 Benzyloxy Lipophilic
9-Ethoxy-9-oxononanoic acid C₁₁H₂₀O₄ 216.277 Ethoxy Moderate polarity
9-(tert-Butoxy)-9-oxononanoic acid C₁₃H₂₄O₄ 244.33 tert-Butoxy Low aqueous solubility

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